

# An In-depth Technical Guide to 4-Chlorobutanoic Acid

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## Compound of Interest

Compound Name: 4-Chlorobutyric acid

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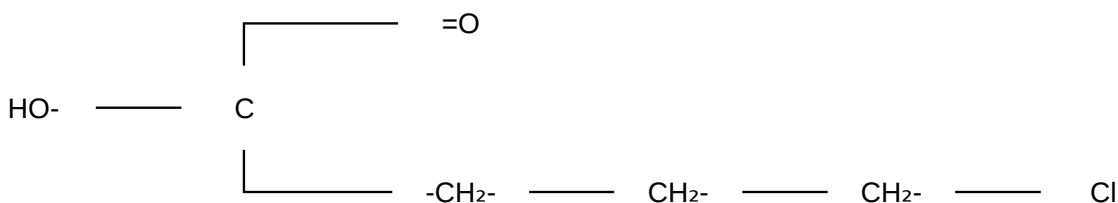
## Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 4-Chlorobutanoic acid. A critical intermediate in the synthesis of various pharmaceuticals and fine chemicals, this document consolidates essential data, detailed experimental protocols, and spectroscopic analysis to serve as a vital resource for researchers and professionals in drug development and chemical synthesis. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the procedural steps.

## Chemical Structure and Identification

4-Chlorobutanoic acid is a halogenated carboxylic acid with a linear four-carbon chain. The chlorine atom is substituted at the terminal (fourth) carbon position, while a carboxyl group resides at the other end.

Chemical Structure:



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Caption: 2D Structure of 4-Chlorobutanoic acid.

Table 1: Chemical Identification

Identifier	Value
IUPAC Name	4-chlorobutanoic acid
CAS Number	627-00-9[1][2]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> ClO <sub>2</sub> [1][2]
Molecular Weight	122.55 g/mol [1][2]
SMILES	C(CC(=O)O)CCl
InChI	InChI=1S/C4H7ClO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)[1]
Synonyms	4-Chlorobutyric acid, γ-Chlorobutyric acid[1]

## Physicochemical Properties

The physical and chemical properties of 4-Chlorobutanoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

Property	Value	Reference
Appearance	Colorless to light yellow liquid or crystalline solid	[3]
Melting Point	12-16 °C	[4]
Boiling Point	196 °C at 22 mmHg	[4]
Density	1.24 g/mL at 25 °C	[4]
Solubility	Soluble in water and organic solvents	[3]
pKa	4.52 (at 18 °C in water)	

## Spectroscopic Data and Analysis

Spectroscopic data is fundamental for the structural elucidation and purity assessment of 4-Chlorobutanoic acid. This section provides an analysis of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of 4-Chlorobutanoic acid exhibits distinct signals corresponding to the different proton environments in the molecule.

Table 3:  $^1\text{H}$  NMR Spectral Data ( $\text{CDCl}_3$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.8	Broad Singlet	1H	-COOH
3.62	Triplet	2H	Cl-CH <sub>2</sub> -
2.56	Triplet	2H	-CH <sub>2</sub> -COOH
2.11	Quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Analysis:

- The downfield signal at approximately 11.8 ppm is characteristic of the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.
- The triplet at 3.62 ppm is assigned to the methylene protons adjacent to the electronegative chlorine atom, which deshields them.
- The triplet at 2.56 ppm corresponds to the methylene protons adjacent to the carbonyl group.
- The quintet at 2.11 ppm arises from the central methylene protons, which are coupled to the two adjacent methylene groups.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
~179	C=O
~44	Cl-CH <sub>2</sub> -
~32	-CH <sub>2</sub> -COOH
~27	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Analysis:

- The signal in the downfield region (~179 ppm) is attributed to the carbonyl carbon of the carboxylic acid.
- The peak at approximately 44 ppm corresponds to the carbon atom bonded to the chlorine atom.
- The other two signals in the aliphatic region are assigned to the remaining methylene carbons in the chain.

## Infrared (IR) Spectroscopy

The IR spectrum of 4-Chlorobutanoic acid displays characteristic absorption bands for its functional groups.

Table 5: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
~1710	Strong	C=O stretch (carboxylic acid)
~1410	Medium	C-O-H bend
~1290	Medium	C-O stretch
~650	Strong	C-Cl stretch

Analysis:

- A very broad band in the region of 2500-3300 cm<sup>-1</sup> is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
- The strong, sharp absorption at approximately 1710 cm<sup>-1</sup> is due to the carbonyl (C=O) stretching vibration.
- The presence of a strong band around 650 cm<sup>-1</sup> is indicative of the C-Cl stretching vibration.

## Synthesis of 4-Chlorobutanoic Acid

A common and efficient method for the synthesis of 4-Chlorobutanoic acid is the ring-opening of  $\gamma$ -butyrolactone with hydrochloric acid.

## Experimental Protocol: Synthesis from $\gamma$ -Butyrolactone

This protocol details the laboratory-scale synthesis of 4-Chlorobutanoic acid.

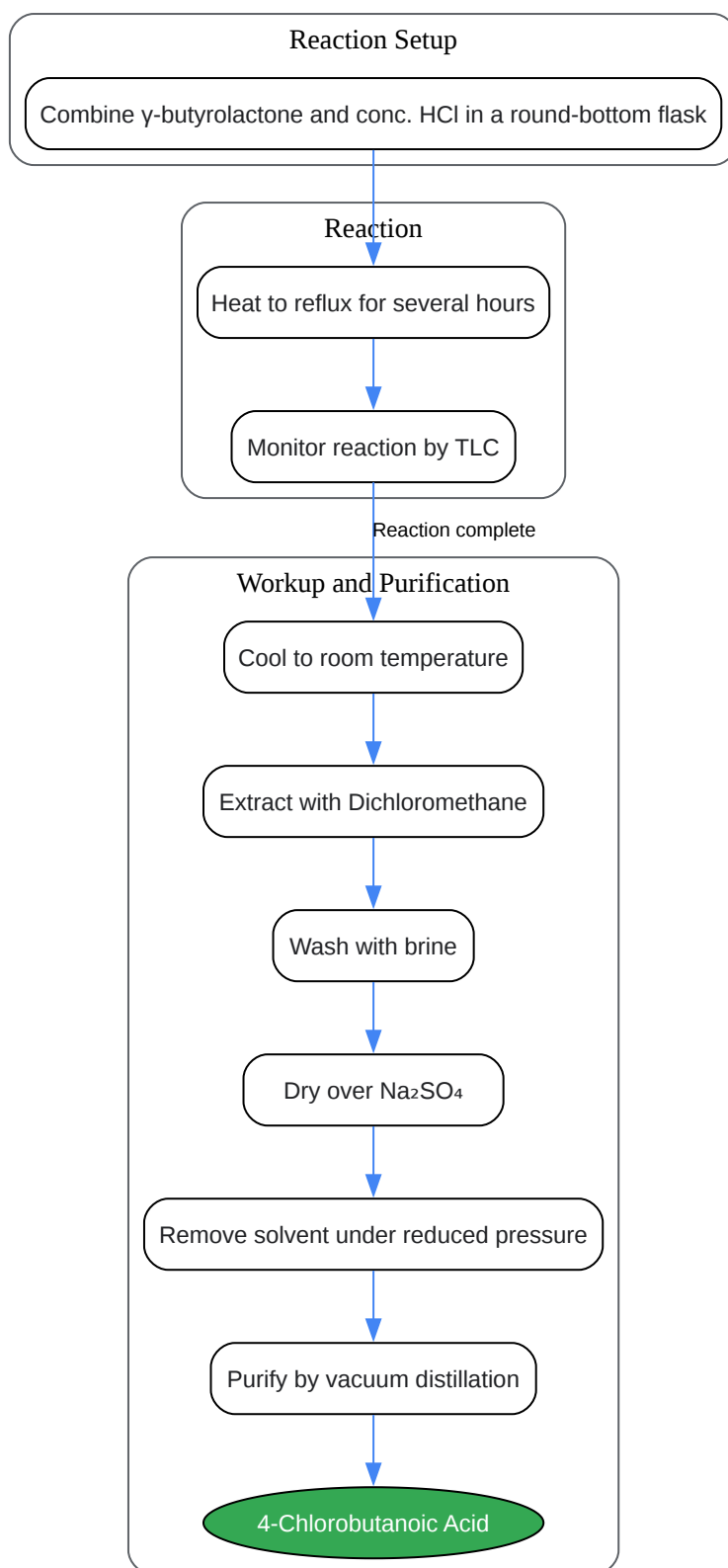
Materials:

- $\gamma$ -Butyrolactone

- Concentrated Hydrochloric Acid (HCl)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine  $\gamma$ -butyrolactone and concentrated hydrochloric acid.
- Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-Chlorobutanoic acid.
- The crude product can be purified by vacuum distillation.



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Caption: Experimental workflow for the synthesis of 4-Chlorobutanoic acid.

## Chemical Reactivity and Transformations

4-Chlorobutanoic acid possesses two reactive functional groups: a carboxylic acid and a primary alkyl chloride. This bifunctionality makes it a versatile building block in organic synthesis.

### Reactions of the Carboxylic Acid Group

- **Esterification:** The carboxylic acid group can be readily converted to an ester by reaction with an alcohol in the presence of an acid catalyst (e.g.,  $\text{H}_2\text{SO}_4$ ).
- **Amide Formation:** Reaction with amines, often via an activated carboxylic acid derivative (e.g., acyl chloride), yields the corresponding amides.

### Reactions of the Alkyl Chloride Group

- **Nucleophilic Substitution:** The chlorine atom can be displaced by a variety of nucleophiles (e.g.,  $\text{I}^-$ ,  $\text{CN}^-$ ,  $\text{N}_3^-$ ) via an  $\text{S}_{\text{N}}2$  mechanism to introduce new functional groups at the terminal position.

## Experimental Protocol: Finkelstein Reaction

This protocol describes the conversion of 4-Chlorobutanoic acid to 4-Iodobutanoic acid.

Materials:

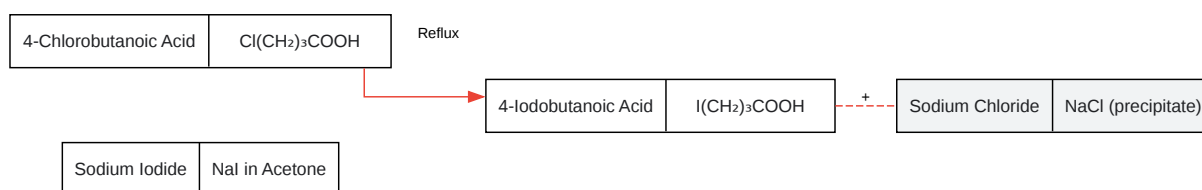
- 4-Chlorobutanoic acid
- Sodium Iodide (NaI)
- Acetone

Procedure:

- Dissolve 4-Chlorobutanoic acid in acetone in a round-bottom flask.
- Add an excess of sodium iodide to the solution.



- Heat the mixture to reflux with stirring. The reaction progress is indicated by the formation of a white precipitate (NaCl).
- After the reaction is complete, cool the mixture and filter to remove the sodium chloride precipitate.
- Remove the acetone from the filtrate under reduced pressure.
- The resulting crude 4-Iodobutanoic acid can be further purified by recrystallization.



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Caption: Finkelstein reaction of 4-Chlorobutanoic acid.

## Applications in Drug Development and Research

4-Chlorobutanoic acid and its derivatives are important intermediates in the pharmaceutical industry. For example, it is a precursor for the synthesis of certain anticonvulsant and nootropic drugs. Its bifunctional nature allows for the construction of more complex molecules with potential biological activity.

## Safety and Handling

4-Chlorobutanoic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

## Conclusion

This technical guide has provided a detailed overview of the structure, properties, analysis, synthesis, and reactivity of 4-Chlorobutanoic acid. The presented data and experimental protocols are intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. The versatile nature of this molecule, owing to its two distinct functional groups, ensures its continued importance as a key building block in the creation of novel and complex chemical entities.

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## References

- 1. Butanoic acid, 4-chloro-, methyl ester | C<sub>5</sub>H<sub>9</sub>ClO<sub>2</sub> | CID 76612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanoic acid, 4-chloro- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solved The <sup>1</sup>H NMR spectrum of 4-chlorobutanoic acid | Chegg.com [chegg.com]
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